molecular formula C14H11NS B1607667 3-[4-(Methylsulfanyl)phenyl]benzonitrile CAS No. 893734-96-8

3-[4-(Methylsulfanyl)phenyl]benzonitrile

Cat. No. B1607667
M. Wt: 225.31 g/mol
InChI Key: YWSOBYWFXBMPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Methylsulfanyl)phenyl]benzonitrile, also known as MSBN, is a chemical compound . The CAS Number is 893734-96-8 and the molecular weight is 225.31 .


Molecular Structure Analysis

The molecular formula of 3-[4-(Methylsulfanyl)phenyl]benzonitrile is C14H11NS .

Scientific Research Applications

Kinetic Studies in Wine Oxidation

Quinones, key intermediates in wine oxidation, react with nucleophiles including thiols and amino acids. The model compound 4-methyl-1,2-benzoquinone was studied for its reactivity towards various nucleophiles, offering insights into oxidative loss of varietal thiols in wine. This research elucidates the reaction rates and potential protective mechanisms against oxidation, shedding light on wine chemistry and preservation techniques (Nikolantonaki & Waterhouse, 2012).

Photophysical Properties

Research into the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including those with a methoxy, methoxycarbonyl, or cyano substituent, reveals the formation of twisted intramolecular charge transfer (TICT) states. These findings are crucial for understanding the photophysical properties of related compounds and their potential applications in materials science and organic electronics (Yang et al., 2004).

Synthesis and Reactivity

The synthesis of 2-(alkylamino)benzonitriles through rhodium-catalyzed cyanation of aryl C-H bonds showcases the versatility of related compounds in organic synthesis. This methodology highlights the potential for creating a diverse array of functionalized benzonitriles, relevant for developing pharmaceuticals, agrochemicals, and organic materials (Dong et al., 2015).

Environmental and Analytical Chemistry

In a study focusing on the microbially mediated abiotic formation of transformation products of sulfamethoxazole under denitrifying conditions, the reactivity of 3-methylsulfanyl-1,2,4-benzotriazine derivatives was examined. This research provides valuable insights into the environmental fate of pharmaceuticals and their transformation products, contributing to the field of environmental chemistry and pollution analysis (Nödler et al., 2012).

Electrophilic Reactions and Mechanistic Insights

The study of triarylphosphine peroxyl radical cations generated through the reaction of triarylphosphine radical cations with oxygen offers a glimpse into the reactivity of such species in electrophilic reactions. Understanding these mechanisms is fundamental for applications in catalysis and the development of new synthetic routes (Tojo et al., 2006).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSOBYWFXBMPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362729
Record name 3-[4-(Methylsulfanyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Methylsulfanyl)phenyl]benzonitrile

CAS RN

893734-96-8
Record name 3-[4-(Methylsulfanyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Methylsulfanyl)phenyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[4-(Methylsulfanyl)phenyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[4-(Methylsulfanyl)phenyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[4-(Methylsulfanyl)phenyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[4-(Methylsulfanyl)phenyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[4-(Methylsulfanyl)phenyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.